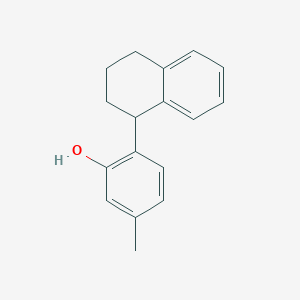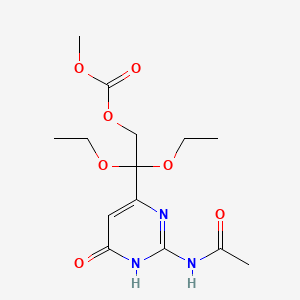
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a diethoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate typically involves multiple steps The starting materials often include pyrimidine derivatives, which undergo acylation and subsequent reactions to introduce the acetamido and diethoxyethyl groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) methyl carbonate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxoethyl) acetate
- (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylsulfanylethyl) acetate
Uniqueness
Compared to similar compounds, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2,2-diethoxyethyl) methyl carbonate stands out due to its unique diethoxyethyl moiety. This structural feature may confer specific properties, such as enhanced solubility or reactivity, making it particularly valuable in certain applications.
Properties
CAS No. |
86944-36-7 |
|---|---|
Molecular Formula |
C14H21N3O7 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2,2-diethoxyethyl] methyl carbonate |
InChI |
InChI=1S/C14H21N3O7/c1-5-23-14(24-6-2,8-22-13(20)21-4)10-7-11(19)17-12(16-10)15-9(3)18/h7H,5-6,8H2,1-4H3,(H2,15,16,17,18,19) |
InChI Key |
VLMNKUNRTUPICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC(=O)OC)(C1=CC(=O)NC(=N1)NC(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


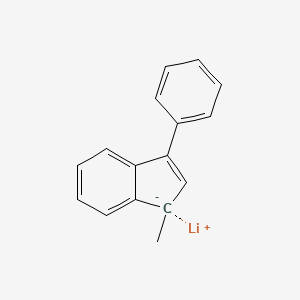
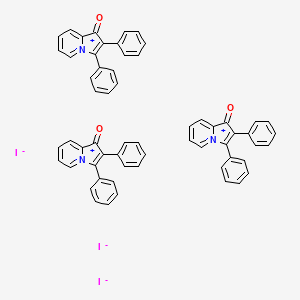
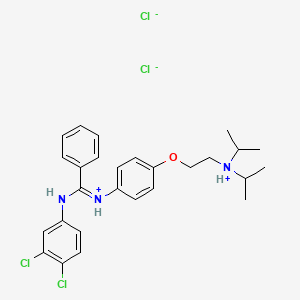
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
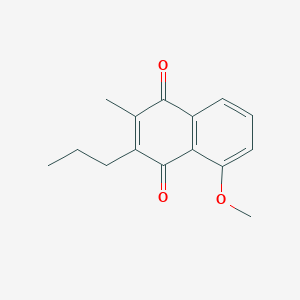
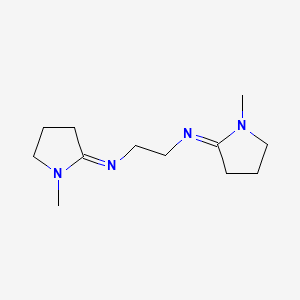
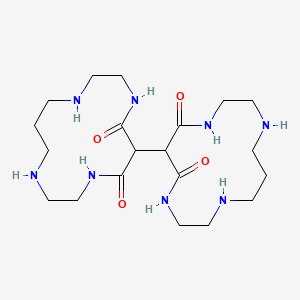

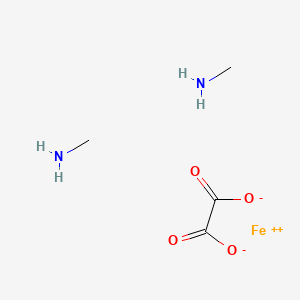

![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
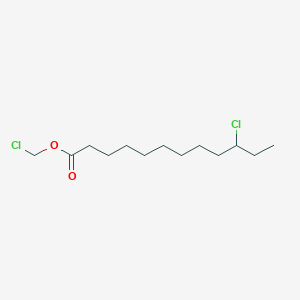
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
